2-(3,4-Dimethoxyphenyl)thiazol-4-amine
Description
2-(3,4-Dimethoxyphenyl)thiazol-4-amine is a thiazole derivative featuring a 4-aminothiazole core substituted at position 2 with a 3,4-dimethoxyphenyl group. The 3,4-dimethoxy motif is notable in medicinal chemistry for improving lipophilicity and receptor binding, as seen in related compounds like N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) .
Synthesis typically involves condensation of 3,4-dimethoxyacetophenone with thiourea in ethanol under catalytic conditions, yielding the target compound in good-to-excellent yields (48.2–96.6%) . The methoxy groups stabilize the phenyl ring through electron-donating effects, influencing reactivity during synthesis and subsequent biological interactions.
Properties
Molecular Formula |
C11H12N2O2S |
|---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C11H12N2O2S/c1-14-8-4-3-7(5-9(8)15-2)11-13-10(12)6-16-11/h3-6H,12H2,1-2H3 |
InChI Key |
LGHBIGHIQJDZAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)thiazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the thiazole derivative using an oxidizing agent such as iodine .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)thiazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: N-substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antibacterial and antifungal activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)thiazol-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The pharmacological and physicochemical properties of thiazole derivatives are highly dependent on substituents. Below is a comparative analysis of 2-(3,4-Dimethoxyphenyl)thiazol-4-amine with key analogues:
Pharmacological Activities
- Anti-inflammatory Potential: The 3,4-dimethoxy group in the target compound may enhance COX-2 inhibition compared to mono-methoxy analogues, as seen in triazolyl phenylthiazole derivatives .
- Antimicrobial Activity : Chlorine substituents (e.g., in 4-(3,5-Dichloro-2-methoxyphenyl)-1,3-thiazol-2-amine) improve potency against Gram-negative bacteria due to increased electrophilicity .
- Antioxidant Effects: Secondary amines like N-(4-substitutedbenzyl)-2-amino-4-aryl-thiazoles show radical scavenging activity, modulated by electron-donating groups (e.g., methoxy) .
Physicochemical Properties
- Lipophilicity : The 3,4-dimethoxy group increases logP compared to single methoxy or halogenated derivatives, improving blood-brain barrier penetration .
- Melting Points : Vary significantly with substitution; e.g., 4-(4-Methoxyphenyl)thiazol-2-amine (176°C) vs. Schiff base derivatives (142°C) .
Structure-Activity Relationships (SAR)
- Methoxy Positioning : 3,4-Dimethoxy enhances receptor binding affinity over para-methoxy in kinase inhibition assays .
- Electron-Withdrawing Groups : Chlorine substituents improve antimicrobial activity but reduce solubility .
- Bulkier Substituents : Cyclohexyl groups (e.g., 4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine) reduce metabolic clearance but limit oral bioavailability .
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